molecular formula C15H20N4O3 B12356660 4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

Cat. No.: B12356660
M. Wt: 304.34 g/mol
InChI Key: HPPPWQUNOKBJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is an organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. It is a white to pale pink solid that is slightly soluble in DMSO and methanol when heated .

Preparation Methods

The synthesis of 4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid involves multiple steps and complex reactions. The process typically includes the following steps:

Chemical Reactions Analysis

4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pemetrexed, it inhibits several key folate-requiring enzymes via its polyglutamated metabolites. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .

Comparison with Similar Compounds

4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is unique due to its specific structure and biological activities. Similar compounds include:

These compounds highlight the unique properties and applications of this compound in scientific research and medicine.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

4-[2-(2-amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

InChI

InChI=1S/C15H20N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,10-12,15,17-18H,3,6-7,16H2,(H,19,20)(H,21,22)

InChI Key

HPPPWQUNOKBJIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(N1)NC(NC2=O)N)CCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.